Product packaging for Methadone hydrobromide(Cat. No.:CAS No. 23142-53-2)

Methadone hydrobromide

Cat. No.: B12798008
CAS No.: 23142-53-2
M. Wt: 390.4 g/mol
InChI Key: FSICAXDYXLRLRG-UHFFFAOYSA-N
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Description

Methadone hydrobromide is a synthetic opioid agonist supplied as a high-purity reagent for non-clinical research applications. Its significant research value lies in its unique dual mechanism of action: it acts as a full agonist at the μ-opioid receptor (MOR) and as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor . This pharmacological profile makes it a valuable tool for investigating complex pain pathways, particularly for studying neuropathic pain and opioid-induced hyperalgesia, which are less responsive to conventional opioids . The compound's long elimination half-life and ability to inhibit monoamine reuptake further contribute to its utility in studies of chronic pain models and neuronal signaling . Beyond pain research, this compound is critical for advancing the study of Opioid Use Disorder (OUD). It is extensively used in research models to understand the neurobiology of addiction, mechanisms of withdrawal suppression, and the development of medication-assisted treatment protocols . Its long duration of action in the central nervous system helps suppress withdrawal symptoms and reduce cravings in experimental settings, providing a stable platform for studying dependency and treatment retention . Researchers should note that this compound requires careful handling due to a narrow therapeutic window and potential for QT interval prolongation in certain models . It is metabolized primarily by cytochrome P450 enzymes, particularly CYP3A4 and CYP2B6, which is an important consideration for designing in vitro or in vivo interaction studies . This product is intended for laboratory research use only by qualified professionals. It is strictly not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H28BrNO B12798008 Methadone hydrobromide CAS No. 23142-53-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

23142-53-2

Molecular Formula

C21H28BrNO

Molecular Weight

390.4 g/mol

IUPAC Name

6-(dimethylamino)-4,4-diphenylheptan-3-one;hydrobromide

InChI

InChI=1S/C21H27NO.BrH/c1-5-20(23)21(16-17(2)22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17H,5,16H2,1-4H3;1H

InChI Key

FSICAXDYXLRLRG-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2.Br

Origin of Product

United States

Historical Context and Evolution of Methadone Hydrobromide Research

Early Synthetic Development and Precursors

The journey of methadone began in the late 1930s in Germany, where chemists Max Bockmühl and Gustav Ehrhart of I.G. Farbenindustrie sought a synthetic opioid analgesic. wikipedia.orgoup.com Their goal was to create a compound with a simpler structure than morphine that could be manufactured from accessible precursors, thereby ensuring a stable supply independent of the opium poppy. wikipedia.org The synthesis, for which a patent application was filed in 1941, resulted in a compound initially named Hoechst 10820. wikipedia.orgoup.com

The chemical synthesis starts with diphenylacetonitrile (B117805) and 1-dimethylamino-2-chloropropane. unodc.orggoogle.com These precursors are condensed, often in the presence of a base like sodium amide, to form an aminonitrile intermediate. unodc.orgnih.gov This intermediate then undergoes a Grignard reaction with ethylmagnesium bromide, followed by acid hydrolysis, which yields the final methadone molecule. unodc.orgnih.gov The original German process specifically precipitated crude methadone hydrobromide. unodc.org

Precursor/ReagentRole in Synthesis
DiphenylacetonitrileThe starting material providing the diphenyl structure. unodc.orggoogle.com
1-dimethylamino-2-chloropropaneReacts with diphenylacetonitrile to form the core structure. unodc.orggoogle.com
Sodium amideActs as a condensing agent in the initial reaction. unodc.org
Ethylmagnesium bromideA Grignard reagent used to add an ethyl group and form a ketimine intermediate. unodc.orgnih.gov
Hydrochloric or Hydrobromic AcidUsed for hydrolysis of the ketimine to form the ketone group of methadone and to precipitate it as a salt. unodc.org

Emergence as a Research Compound

After World War II, German patents and research records were expropriated by the Allies, and the compound was introduced to the United States in 1947, where it received the generic name "methadone." wikipedia.orgnarconon.org While methadone hydrochloride became the most common salt for clinical use, this compound also found its place, particularly in research. wikipedia.orgconfirmbiosciences.com

The choice of a salt form can alter a compound's physicochemical properties, such as solubility and crystal structure, which are critical variables in experimental research. The original German synthesis process directly yielded this compound, making it an early subject of study. unodc.org The availability of different salts, including the hydrobromide, allowed for a broader investigation of methadone's properties and potential applications. wikipedia.org This was essential as research expanded from its analgesic properties to its use in addiction science. oup.comnarconon.org

Foundational Studies on its Pharmacological Actions

The late 1940s and 1950s saw foundational pharmacological studies that characterized methadone's effects. Research conducted at institutions like the U.S. Public Health Service Hospital in Lexington, Kentucky, established that methadone's effects were similar to morphine's, though potentially longer-acting. nih.gov It was identified as a potent µ-opioid receptor agonist, which is the primary mechanism for its analgesic effects. nih.govnih.gov

Key research by figures like Nathan B. Eddy, and later Vincent Dole and Marie Nyswander, was instrumental in defining its pharmacological profile. release.org.ukrucares.orgjamanetwork.com These studies confirmed that methadone, despite its different chemical structure, produced classic opioid effects. oup.com A critical discovery was its long half-life of 24 to 36 hours and its effectiveness when taken orally, characteristics that distinguished it from short-acting opiates like heroin and morphine. rucares.orgwmich.eduthepharmacologist.org This long duration of action would later form the basis of the "narcotic blockade" phenomenon, where methadone could suppress withdrawal symptoms and block the euphoric effects of other opioids. rucares.org Research also showed that methadone is a racemic mixture, and its different enantiomers possess different activities and are metabolized preferentially by different enzymes. nih.gov

Molecular Structure and Stereochemical Investigations of Methadone Hydrobromide

Racemic Nature and Enantiomeric Forms

Methadone, chemically known as 6-(dimethylamino)-4,4-diphenylheptan-3-one, is a chiral molecule. In its standard synthesized form, it exists as a racemic mixture, which is an equimolar (1:1) blend of its two enantiomers: (R)-methadone and (S)-methadone. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. While they share the same chemical formula and connectivity, their three-dimensional arrangement differs, leading to distinct optical and biological properties.

The racemic mixture, often denoted as (R,S)-methadone, is optically inactive because the equal and opposite optical rotations of the two enantiomers cancel each other out. The individual enantiomers, however, are optically active. (R)-methadone is levorotatory, meaning it rotates plane-polarized light to the left (indicated by a minus sign, (-)). Conversely, (S)-methadone is dextrorotatory, rotating plane-polarized light to the right (indicated by a plus sign, (+)). The hydrobromide salt form does not alter the inherent chirality of the methadone molecule. Research has established that the distinct spatial configurations of these enantiomers result in differential interactions with other chiral systems, most notably biological receptors.

Table 1: Comparison of Methadone Enantiomers and Racemate

Property(R)-(-)-Methadone(S)-(+)-Methadone(R,S)-Methadone (Racemate)
Common NameLevomethadoneDextromethadone (B1670355)Methadone
Optical RotationLevorotatory (-)Dextrorotatory (+)Optically Inactive (0°)
Composition100% (R)-enantiomer100% (S)-enantiomer50% (R)-enantiomer, 50% (S)-enantiomer
RelationshipEnantiomers (Non-superimposable mirror images)Mixture of enantiomers

Absolute Configuration Determination

The definitive assignment of the absolute configuration of a chiral molecule requires advanced analytical techniques. For methadone, this was accomplished using single-crystal X-ray crystallography. This method allows for the precise mapping of atomic positions in a crystalline solid, thereby revealing the exact three-dimensional arrangement of atoms.

A seminal study by Hanson and Ahmed in 1959 focused on the crystal structure of (-)-methadone hydrobromide. By analyzing the diffraction pattern of X-rays passing through the crystal, they were able to determine the spatial coordinates of each atom in the molecule. This empirical data confirmed that the levorotatory (–) enantiomer of methadone possesses the (R) absolute configuration according to the Cahn-Ingold-Prelog (CIP) priority rules. Consequently, the dextrorotatory (+) enantiomer has the (S) configuration. This crystallographic investigation provided the unambiguous structural proof that underpins all subsequent stereochemical studies of the compound.

Table 2: Crystallographic Data for (R)-(-)-Methadone Hydrobromide

Crystallographic ParameterReported Value
Chemical FormulaC₂₁H₂₈BrNO
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Dimensionsa = 11.60 Å, b = 15.00 Å, c = 12.02 Å
Molecules per Unit Cell (Z)4
Determined Absolute Configuration(R) for the levorotatory (-) enantiomer

Chiral Center and Stereoisomer Distinctiveness

The chirality of the methadone molecule originates from a single stereocenter, also known as a chiral carbon. This is the carbon atom at position 6 of the heptane (B126788) chain. A carbon atom is chiral if it is bonded to four different substituent groups. The distinctiveness of the (R) and (S) stereoisomers is a direct consequence of the different spatial arrangements of these four groups around the C6 carbon.

The four unique groups attached to the C6 stereocenter are:

A hydrogen atom (-H)

A dimethylamino group (-N(CH₃)₂)

A propyl group substituted with two phenyl rings at C4 (-CH(CH₃)C(C₆H₅)₂CH₂CH₃)

An ethyl ketone group (-C(=O)CH₂CH₃)

Because these four groups are different, their arrangement in three-dimensional space can exist in two mirror-image forms that cannot be superimposed, giving rise to the (R) and (S) enantiomers. While these isomers have identical physical properties such as melting point and boiling point (in their pure forms), their interaction with other chiral entities is fundamentally different due to their distinct shapes.

Table 3: Substituents on the C6 Chiral Center of Methadone

Position on C6Substituent GroupChemical Formula
1Hydrogen-H
2Dimethylamino-N(CH₃)₂
34,4-Diphenyl-2-butyl-CH(CH₃)C(C₆H₅)₂CH₂CH₃
4Ethyl Ketone (Propionyl)-C(=O)CH₂CH₃

Conformational Analysis and Theoretical Structural Models

Methadone is a highly flexible molecule due to the presence of multiple single bonds that allow for free rotation. This flexibility gives rise to numerous possible conformations (or conformers), which are different spatial arrangements of the molecule resulting from rotation about its single bonds. Conformational analysis, using both experimental data and theoretical modeling, is essential for understanding the molecule's preferred shapes.

Theoretical structural models, employing computational chemistry methods like molecular mechanics and quantum mechanics (e.g., Density Functional Theory - DFT), have been used to investigate the potential energy surface of methadone. These studies have identified two primary low-energy conformational families:

Extended Conformation: The aliphatic chain is stretched out, minimizing steric repulsion between the bulky diphenyl and dimethylamino groups.

Folded (or Cyclic) Conformation: The molecule folds back on itself, bringing the basic nitrogen atom of the dimethylamino group into proximity with the diphenylpropyl moiety. This conformation is often stabilized by an intramolecular hydrogen bond in the protonated form (as in methadone hydrobromide), where the protonated amine (N⁺-H) interacts with the carbonyl oxygen.

Computational models suggest that while multiple conformations are accessible, the folded conformation is of significant interest as it is believed to mimic the structure of more rigid opioids. The specific conformation adopted in the solid state, as seen in this compound crystals, is influenced by both intramolecular forces and intermolecular crystal packing forces.

Table 4: Theoretical Comparison of Methadone Conformations

ConformationKey Structural FeatureRelative Energy (Theoretical)Notes
ExtendedAliphatic chain is largely linear or zig-zag.LowMinimizes steric hindrance between terminal groups.
Folded/CyclicNitrogen atom is brought into proximity with the central part of the molecule.Low (often the global minimum for protonated form)Can be stabilized by an intramolecular N⁺-H···O=C hydrogen bond.
Other (Gauche, etc.)Intermediate rotational states along the C-C bonds.HigherRepresent transition states or less stable local minima.

Chemical Synthesis and Derivatization Methodologies

Pathways for Racemic Methadone Synthesis

The traditional and most documented synthesis of racemic methadone begins with the alkylation of diphenylacetonitrile (B117805) with 1-dimethylamino-2-chloropropane. erowid.orgscribd.com This reaction is typically carried out in the presence of a strong base, such as sodamide or sodium hydroxide. mdma.chgoogle.com The process does not yield a single product but rather a mixture of two isomeric nitriles: 2,2-diphenyl-4-dimethylaminovaleronitrile (methadone nitrile) and 2,2-diphenyl-3-methyl-4-dimethylaminobutyronitrile (isomethadone nitrile). erowid.orgmdma.ch

The formation of these two isomers is attributed to the in-situ cyclization of 1-dimethylamino-2-chloropropane into a reactive aziridinium (B1262131) salt intermediate (1,1,2-trimethylaziridinium chloride). erowid.orgmdma.ch The diphenylacetonitrile anion can then attack this cyclic intermediate at two different positions, leading to the two nitrile products. nih.gov The ratio of methadone nitrile to isomethadone nitrile can vary depending on the reaction conditions, including the base, solvent, and temperature, but often results in a significant proportion of the undesired isomethadone nitrile. mdma.chacs.org

The desired methadone nitrile, which is the precursor to methadone, is then separated from the mixture, often through crystallization. erowid.orgacs.org The final step involves the reaction of the purified methadone nitrile with an ethyl magnesium bromide Grignard reagent, followed by acid hydrolysis of the resulting imine to yield racemic methadone. scribd.comnih.gov

Table 1: Key Reactants and Products in Racemic Methadone Synthesis

Compound NameRole in SynthesisReference
DiphenylacetonitrileStarting Material erowid.orgmdma.ch
1-Dimethylamino-2-chloropropaneAlkylating Agent erowid.orgscribd.com
Sodium Hydroxide / SodamideBase mdma.chgoogle.com
2,2-Diphenyl-4-dimethylaminovaleronitrileKey Intermediate (Methadone Nitrile) erowid.org
2,2-Diphenyl-3-methyl-4-dimethylaminobutyronitrileByproduct (Isomethadone Nitrile) erowid.org
Ethyl Magnesium BromideGrignard Reagent nih.gov
(±)-MethadoneFinal Product nih.gov

Asymmetric Synthesis Approaches for Enantiomers

Given the different pharmacological profiles of methadone's enantiomers, stereoselective synthesis methods have been developed to produce optically pure (R)- or (S)-methadone. These approaches avoid the laborious resolution of the racemic mixture. nih.govacs.org

The key step in this modern chiral pool synthesis is the ring-opening reaction of a cyclic sulfamidate. nih.govacs.org The enantiopure N-Boc-protected cyclic 4-methyl-sulfamidate, derived from alaninol, undergoes a nucleophilic attack by diphenylacetonitrile in the presence of a base like sodium hexamethyldisilazide (NaHMDS). nih.govacs.org This reaction proceeds with retention of configuration and is highly regioselective, yielding the N-Boc-protected intermediate (R)- or (S)-3. nih.govacs.org Crucially, this method prevents the formation of the isomeric isomethadone byproduct that plagues the traditional racemic synthesis. acs.org

Synthesis of Key Intermediates

The synthesis of methadone and its enantiomers relies on the successful preparation of several key intermediates.

N-Boc-protected cyclic 4-methyl-sulfamidate : This crucial chiral building block is synthesized from commercially available (R)- or (S)-alaninol in a two-stage process. The first stage involves the N-Boc protection of the amino group. The second stage is a one-pot process involving cyclization with thionyl chloride, followed by oxidation of the sulfur atom using sodium periodate (B1199274) and a ruthenium(III) chloride catalyst to yield the desired cyclic sulfamidate. nih.govacs.org

(R)- or (S)-methadone nitrile : Following the cyclic sulfamidate ring-opening, the resulting N-Boc-protected intermediate is converted to the common intermediate, (R)- or (S)-methadone nitrile. This is achieved through a two-step, one-pot N-Boc deprotection and subsequent reductive amination, which proceeds in nearly quantitative yield. nih.govacs.org This nitrile is the direct precursor that is then subjected to a Grignard reaction to form the final methadone product. acs.org

Table 2: Asymmetric Synthesis Intermediates

Intermediate NamePrecursorKey TransformationReference
N-Boc-(R)- or (S)-alaninol(R)- or (S)-alaninolN-Boc protection acs.org
N-Boc-protected cyclic 4-methyl-sulfamidateN-Boc-(R)- or (S)-alaninolCyclization and Oxidation nih.govacs.org
N-Boc-protected methadone nitrile intermediateCyclic sulfamidate, DiphenylacetonitrileSulfamidate ring-opening nih.gov
(R)- or (S)-methadone nitrileN-Boc-protected methadone nitrile intermediateN-Boc deprotection, Reductive amination nih.govacs.org

Preparative Methods for Analogues and Metabolites

The asymmetric synthesis strategy has been extended to the stereodivergent synthesis of numerous enantiopure methadone metabolites. nih.gov Starting from the enantiopure methadone nitrile intermediates ((R)-4 or (S)-4), various metabolic products can be prepared. nih.gov

EDDP (1,5-dimethyl-3,3-diphenyl-2-ethylidenepyrrolidine) and EMDP (2-ethyl-5-methyl-3,3-diphenylpyrroline) : These are two of the most abundant metabolites. An efficient approach to enantiopure (R)- or (S)-EMDP involves converting the N-Boc-protected nitrile intermediate to a more stable benzamide (B126). After a Grignard addition to form the ethyl ketone, a simple hydrochloric acid-mediated amide hydrolysis leads to spontaneous intramolecular cyclization, yielding the target EMDP in high yield. nih.govacs.org

DDVA (4-dimethylamino-2,2-diphenylvaleric acid) and DDPO (1,5-dimethyl-3,3-diphenyl-2-pyrrolidone) : The synthesis of these metabolites can also start from the enantiopure methadone nitrile intermediates. For instance, DDVA can be obtained via oxidation of the side chain, and it can subsequently cyclize to form DDPO. nih.govacs.org

Methadols (ML), Normethadols (NML), and Dinormethadols (DNML) : These metabolites result from the reduction of the ketone group followed by N-demethylations. The synthesis of N-demethylated methadols has been achieved starting from the enantiopure N-Boc-protected methadone nitrile intermediates. This involves replacing the N-Boc group with a more stable benzamide group to allow for the Grignard addition, followed by further transformations to yield the various methadol and normethadol stereoisomers. nih.govacs.org

This synthetic approach has enabled the preparation and characterization of at least 20 enantiomerically pure methadone metabolites, allowing for detailed pharmacological evaluation. nih.gov

Pharmacological Mechanisms at the Molecular and Cellular Level

The pharmacological profile of methadone hydrobromide is characterized by its engagement with multiple receptor systems, leading to a range of cellular responses.

Opioid Receptor Ligand Interactions

This compound's primary mechanism of action involves its interaction with opioid receptors, particularly the mu (µ), kappa (κ), and sigma (σ) subtypes.

This compound acts as a full agonist at the mu-opioid receptor (MOR). ndafp.org This agonism is the principal mechanism behind its analgesic effects and its utility in opioid maintenance therapy. ndafp.orgfda.gov By binding to and activating mu-opioid receptors, methadone mimics the effects of endogenous opioids, leading to the modulation of pain perception and the prevention of withdrawal symptoms in individuals with opioid dependence. drugbank.com The binding affinity of methadone for the mu-opioid receptor has been quantified in various studies. For instance, racemic methadone has a reported Ki (inhibition constant) value in the range of 1 to 100 nM for the human mu-opioid receptor. zenodo.org

In addition to its primary action at the mu-opioid receptor, methadone also demonstrates agonist activity at kappa (κ) and sigma (σ) opioid receptors. drugbank.com However, its affinity for these receptors is considerably lower than for the mu-opioid receptor. nih.govresearchgate.net This interaction with kappa and sigma receptors may contribute to the broader spectrum of its pharmacological effects, distinguishing it from other opioids like morphine. drugbank.com

Methadone is a racemic mixture, consisting of two enantiomers: (R)-methadone and (S)-methadone. These enantiomers exhibit distinct binding profiles at opioid receptors. nih.gov The (R)-enantiomer is significantly more potent in its affinity for the mu-opioid receptor. nih.govresearchgate.net Research has shown that (R)-methadone has a 10-fold higher affinity for mu-opioid receptors compared to (S)-methadone. nih.govnih.gov Specifically, the IC50 (half-maximal inhibitory concentration) for (R)-methadone at mu1 receptors is approximately 3.0 nM, while for (S)-methadone it is 26.4 nM. nih.gov At the mu2 receptor, the IC50 value for (R)-methadone is 6.9 nM, compared to 88 nM for (S)-methadone. nih.gov Both enantiomers exhibit low affinity for the delta (δ) and kappa (κ) receptors. nih.govresearchgate.net This stereospecificity indicates that the opioid effects of racemic methadone are predominantly mediated by the (R)-enantiomer. nih.govresearchgate.net

Table 1: Enantioselective Binding Affinities of Methadone at Opioid Receptors

Enantiomer Receptor Subtype IC50 (nM)
(R)-Methadone Mu1 3.0
(S)-Methadone Mu1 26.4
(R)-Methadone Mu2 6.9
(S)-Methadone Mu2 88
(R)-Methadone Kappa 1332
Racemic Methadone Kappa 1817

Data sourced from scientific research on methadone's stereoisomers. nih.govresearchgate.net

Non-Opioid Receptor and Transporter Interactions

Beyond its effects on opioid receptors, this compound also interacts with other crucial neurotransmitter systems.

A key feature of methadone's pharmacology is its activity as an antagonist at the N-methyl-D-aspartate (NMDA) receptor. drugbank.comdrugbank.com This action is thought to contribute to its efficacy in managing complex pain states, such as neuropathic pain, and may play a role in mitigating the development of opioid tolerance. drugbank.comnih.govdrugbank.com Both enantiomers of methadone bind to the NMDA receptor. nih.gov

Methadone's antagonism of the NMDA receptor is noncompetitive in nature. nih.govnih.gov This means that it blocks the receptor's function by binding to a site within the ion channel, distinct from the glutamate (B1630785) and glycine (B1666218) binding sites. dntb.gov.ua This mechanism is similar to that of other noncompetitive NMDA antagonists like ketamine. nih.gov By blocking the NMDA receptor ion channel, methadone reduces the excitatory signaling mediated by glutamate, which can be beneficial in conditions of neuronal hyperexcitability associated with chronic pain. drugbank.comnih.gov

N-methyl-D-aspartate (NMDA) Receptor Antagonism

Stereoselective NMDA Activity

Methadone acts as a noncompetitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, a mechanism that is thought to contribute to its analgesic efficacy, particularly in cases of neuropathic pain, and to its ability to mitigate opioid tolerance. drugbank.comnih.govdrugbank.comub.eduyoutube.com The inhibition of NMDA receptors by methadone has been demonstrated in functional electrophysiological assays. nih.gov

Research indicates that racemic methadone inhibits all subtypes of rat NMDA receptors with 50% inhibitory concentrations (IC50) in the low micromolar range, concentrations that are achievable in clinical practice. nih.gov The inhibitory action of methadone on NMDA receptors is stereoselective to some degree. While both enantiomers contribute to this effect, one study found that R(-)-methadone was particularly selective in its inhibition of the NR1/2A subunit combination of the NMDA receptor. nih.gov In contrast, the stereoisomers of methadone displayed minimal stereoselectivity for other NMDA receptor subtypes. nih.gov The blockade of the NMDA receptor-dependent current by methadone is voltage-dependent, suggesting that it acts as a channel blocker. nih.gov This noncompetitive antagonism means that methadone decreases the maximum current stimulated by NMDA without significantly altering the NMDA concentration that produces half of the maximal activation. nih.gov

Table 1: Stereoselective NMDA Receptor Inhibition by Methadone Enantiomers

NMDA Receptor Subtype R(-)-methadone Inhibition S(+)-methadone Inhibition Racemic Methadone Inhibition
NR1/2A Highly selective inhibition Less selective inhibition Effective inhibition
NR1/2B Minimal stereoselectivity Minimal stereoselectivity Effective inhibition
NR1/2C Minimal stereoselectivity Minimal stereoselectivity Less sensitive to inhibition
NR1/2D Minimal stereoselectivity Minimal stereoselectivity Less sensitive to inhibition

Monoamine Neurotransmitter Reuptake Inhibition

In vitro studies using rat brain synaptosomes have demonstrated that methadone inhibits the uptake of serotonin (B10506). nih.gov The concentration of methadone required to inhibit 50% of serotonin uptake (IC50) has been reported to be between 0.1 and 1 micromolar (µM) when the serotonin concentration is 0.05 µM. nih.gov This inhibition of the serotonin transporter (SERT) increases the concentration of serotonin in the synaptic cleft, which can enhance descending inhibitory pain pathways. The S-enantiomer of methadone has been shown to be a more potent inhibitor of serotonin reuptake than the R-enantiomer.

Similar to its effects on serotonin, methadone also inhibits the reuptake of norepinephrine (B1679862). snacc.orgnih.gov In vitro studies have shown the IC50 for norepinephrine uptake inhibition to be approximately 10 µM when the norepinephrine concentration is 0.05 µM. nih.gov By blocking the norepinephrine transporter (NET), methadone increases the availability of norepinephrine in the synapse, which is also believed to contribute to its analgesic effects by modulating descending pain pathways.

Table 2: In Vitro Inhibition of Monoamine Reuptake by Methadone

Neurotransmitter IC50 Value (µM) Experimental Condition
Serotonin 0.1 - 1 Rat brain synaptosomes, Serotonin concentration 0.05 µM
Norepinephrine 10 Rat brain synaptosomes, Norepinephrine concentration 0.05 µM

Cardiac Ion Channel Modulation

Methadone has been shown to modulate the function of several cardiac ion channels, an action that is linked to its potential for cardiotoxicity, specifically the prolongation of the QT interval on an electrocardiogram. researchgate.netnih.gov The primary mechanism for this effect is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel. researchgate.netcore.ac.uktamhsc.edu

The blockade of the hERG channel by methadone is concentration-dependent and stereoselective. researchgate.netcore.ac.uk The S-enantiomer of methadone is a significantly more potent blocker of the hERG channel than the R-enantiomer. core.ac.ukresearchgate.net Whole-cell patch-clamp experiments have shown that (S)-methadone blocks the hERG current with an IC50 of 2 µM, whereas (R)-methadone has an IC50 of 7 µM at 37°C. core.ac.uk This inhibition of the rapid component of the delayed rectifier potassium current (IKr) leads to a delay in cardiac repolarization and a prolongation of the action potential duration, manifesting as a prolonged QT interval. researchgate.net

In addition to its effects on hERG channels, methadone can also block other cardiac ion channels at low micromolar concentrations, including the human voltage-gated sodium channel 1.5 (hNav1.5) and the human L-type calcium channel 1.2 (hCav1.2). nih.gov

Table 3: Methadone's Inhibitory Concentrations (IC50) on Cardiac Ion Channels

Ion Channel Methadone Enantiomer/Mixture IC50 (µM)
hERG (K+ channel) (S)-methadone 2
hERG (K+ channel) (R)-methadone 7
hERG (K+ channel) Racemic methadone 1.7 - 9.8
hNav1.5 (Na+ channel) Racemic methadone (tonic block) 11.2
hNav1.5 (Na+ channel) Racemic methadone (phasic block) 5.5
hCav1.2 (Ca2+ channel) Racemic methadone (tonic block) 26.7
hCav1.2 (Ca2+ channel) Racemic methadone (phasic block) 7.7

Toll-Like Receptor (TLR4) Co-activation

Recent evidence suggests that methadone's pharmacological activity involves the innate immune system through the activation of Toll-Like Receptor 4 (TLR4). nih.govresearchgate.netnih.gov TLR4 is a component of the innate immune system that recognizes pathogen-associated molecular patterns. frontiersin.org Some opioids, including methadone, have been found to activate TLR4 signaling. nih.govnih.gov

Studies have shown that methadone requires the co-activation of both µ-opioid receptors and TLR4 to induce certain effects in immune cells, such as the formation of extracellular DNA traps by mast cells (MCETosis). nih.govresearchgate.netnih.gov This co-activation appears to involve a novel crosstalk pathway between these two receptor types. nih.govnih.gov Confocal microscopy has revealed a significant co-localization of µ-opioid and TLR4 receptors, which increases following treatment with methadone. nih.govnih.gov This interaction with TLR4 may contribute to some of the immunomodulatory effects observed with methadone.

Nonconventional Opioid Binding Sites

In addition to its interactions with classical opioid receptors, NMDA receptors, and monoamine transporters, methadone has been found to bind to nonconventional opioid binding sites. Research has identified high-affinity, saturable binding sites for methadone in human lung cancer cell membranes that are distinct from the methadone receptors found in the brain. nih.govnih.gov

Characterization of these binding sites revealed that they cross-react with ligands for kappa, phencyclidine, and sigma receptors, but not with ligands for mu and delta opioid receptors. nih.govnih.gov The binding of methadone to these nonconventional sites has been linked to growth inhibitory effects on human lung cancer cells in vitro and in vivo. nih.govnih.gov These effects were observed at low nanomolar concentrations of methadone and could be achieved with the less addictive (+)-isomer of methadone. nih.gov The signaling pathway associated with these sites appears to involve a decrease in cyclic AMP (cAMP) levels, but the receptors are not coupled to a pertussis toxin-sensitive G-protein. nih.govnih.gov

Table 4: Characteristics of Nonconventional Methadone Binding Sites in Human Lung Cancer Cells

Characteristic Description
Affinity High-affinity (nM range)
Saturability Saturable binding
Cross-reactivity Cross-reacts with ligands for kappa, phencyclidine, and sigma receptors. No cross-reactivity with mu and delta opioid receptor ligands.
Cellular Effect Inhibition of in vitro and in vivo growth of human lung cancer cells.
Signaling Pathway Decreases cAMP levels; not coupled to a pertussis toxin-sensitive G-protein.

Intracellular and Subcellular Mechanisms of this compound

This compound exerts complex effects at the intracellular and subcellular levels, influencing a variety of pathways that govern cell fate, oxidative stress, and ionic homeostasis. Research has elucidated several key mechanisms through which methadone can induce cell death and modulate cellular signaling cascades.

Cell Death Induction Pathways

Methadone has been shown to be a potent inducer of cell death in various cell types, particularly in the context of cancer research. nih.gov It can trigger distinct cell death modalities, including apoptosis and a specialized form of cell death known as ETosis, by engaging specific molecular pathways.

Methadone can initiate the intrinsic pathway of apoptosis, a programmed form of cell death crucial for tissue homeostasis and eliminating damaged cells. In leukemia cells, methadone treatment has been observed to activate key executioner proteins of the apoptotic cascade. nih.gov This activation involves a sequence of molecular events, including the activation of caspase-9 and caspase-3. nih.gov Caspase-3, a critical executioner caspase, is responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Furthermore, methadone's pro-apoptotic effects are associated with the downregulation of anti-apoptotic proteins. Specifically, it has been shown to decrease the levels of B-cell lymphoma-extra large (Bcl-xL) and X-linked inhibitor of apoptosis protein (XIAP), two proteins that normally function to suppress the apoptotic machinery. nih.gov The cleavage of poly(ADP-ribose) polymerase (PARP) by activated caspases is another indicator of apoptosis induction by methadone. nih.gov Studies have also demonstrated that methadone can sensitize glioblastoma cells to apoptosis induced by chemotherapeutic agents like doxorubicin. ralf-kollinger.de

The mitochondrion plays a central role in the regulation of apoptosis, and methadone has been shown to engage the mitochondrial pathway to induce cell death. nih.gov In some cell lines, such as human neuroblastoma SH-SY5Y cells, methadone induces alterations in the permeability of the outer mitochondrial membrane. researchgate.netnih.gov This event is a critical step in the intrinsic apoptotic pathway, as it allows for the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.

One key mechanism involves the translocation of the pro-apoptotic protein Bax to the mitochondria, which facilitates the release of cytochrome c. researchgate.netnih.gov However, the downstream effects can vary depending on the cellular context. In leukemia cells, this mitochondrial activation leads to caspase-dependent apoptosis. nih.gov Conversely, in SH-SY5Y cells, methadone-induced cytochrome c release occurs in a manner that leads to a caspase-independent, necrotic-like cell death, which may be linked to a severe depletion of cellular ATP levels. researchgate.netnih.govnih.gov This "bioenergetic crisis" resulting from mitochondrial uncoupling can predispose cells to necrosis rather than classical apoptosis. researchgate.netnih.gov

Beyond apoptosis, methadone can induce a distinct form of cell death in immune cells known as ETosis, specifically mast cell ETosis (MCETosis). This process involves the formation of extracellular DNA traps (ETs), which are web-like structures composed of decondensed chromatin, histones, and granular proteins. nih.gov In murine bone-marrow-derived mast cells (BMMCs), exposure to methadone rapidly triggers the extrusion of this DNA, accompanied by the rupture of the nuclear and plasma membranes. nih.govnih.gov

The induction of MCETosis by methadone is a complex process that requires the co-activation of both μ-opioid receptors and Toll-like-4 receptors (TLR4). nih.govdntb.gov.ua This dual receptor engagement appears to be necessary for the downstream signaling events that culminate in the formation of extracellular traps. dntb.gov.ua

Table 1: Methadone-Induced Cell Death Pathways and Associated Molecular Events

Cell Death Pathway Cell Type Studied Key Molecular Events Reference(s)
Apoptosis Leukemia Cells Activation of caspase-9 and caspase-3; Downregulation of Bcl-xL and XIAP; Cleavage of PARP. nih.gov
Mitochondrial Pathway SH-SY5Y Neuroblastoma Cells Bax translocation to mitochondria; Cytochrome c release; Depletion of cellular ATP. researchgate.netnih.govnih.gov

| ETosis (MCETosis) | Murine Bone-Marrow-Derived Mast Cells (BMMCs) | Co-activation of μ-opioid and TLR4 receptors; Nuclear and plasma membrane rupture; DNA extrusion. | nih.govnih.govdntb.gov.ua |

Reactive Oxygen Species (ROS) Generation

The generation of reactive oxygen species (ROS), which are chemically reactive molecules containing oxygen, is a significant component of methadone's intracellular effects. The production of ROS has been directly linked to methadone-induced ETosis in mast cells. nih.govdntb.gov.ua This cell death process was found to be dependent on the formation of ROS. nih.gov

The mechanism for ROS generation involves the activation of μ-opioid receptors, but interestingly, it also requires the presence of TLR4 receptors. nih.gov In BMMCs from TLR4-deficient mice, methadone-induced ROS production did not occur, highlighting the necessity of a crosstalk pathway between these two distinct receptor types for this effect. nih.gov While frequent opioid use is generally associated with the production of ROS, some research suggests that methadone itself may produce low concentrations of ROS through the NADH/NADPH oxidase system, which can be involved in normal cellular signaling processes like µ-opioid receptor endocytosis. nih.gov However, in the context of ETosis, the ROS generation is a critical step in a cell death pathway. nih.govnih.gov

Intracellular Calcium Dynamics

Methadone significantly influences intracellular calcium (Ca²⁺) concentrations, a key second messenger involved in a vast array of cellular processes, including cell death. Similar to ROS generation, the induction of ETosis by methadone is dependent on an increase in the intracellular calcium concentration ([Ca²⁺]i). nih.govdntb.gov.uaresearchgate.net The rise in intracellular calcium, along with ROS production, is considered a prerequisite for the downstream events leading to the formation of mast cell extracellular traps. nih.gov

The interplay between receptor activation and calcium signaling is crucial. Studies using pharmacological approaches have shown that μ-opioid receptors are necessary for the methadone-induced increase in intracellular calcium in mast cells. nih.gov While the precise sources of this calcium influx (e.g., from the endoplasmic reticulum or mitochondria) are part of ongoing investigation, its role as a critical trigger for ETosis is well-established in this model. nih.gov In other cellular contexts, such as neuroblastoma cells, methadone has been reported to have different effects, including the inhibition of T-type and L-type calcium channel currents. nih.gov This suggests that methadone's impact on intracellular calcium dynamics is highly dependent on the specific cell type and the complement of receptors and ion channels it expresses.

Table 2: Summary of Methadone's Intracellular Mechanisms

Mechanism Cellular Effect Receptor(s) Involved Dependent On Reference(s)
ROS Generation Induction of ETosis μ-Opioid Receptor, TLR4 N/A nih.govdntb.gov.ua

| Intracellular Calcium Increase | Induction of ETosis | μ-Opioid Receptor | N/A | nih.govdntb.gov.uaresearchgate.net |

Cyclic AMP (camp) Level Modulation

This compound significantly modulates intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger involved in numerous cellular processes. This modulation is primarily achieved through its interaction with G protein-coupled receptors (GPCRs), particularly the µ-opioid receptor.

As a full agonist at the µ-opioid receptor, methadone initiates a signaling cascade that inhibits the activity of adenylyl cyclase, the enzyme responsible for the synthesis of cAMP from adenosine triphosphate (ATP). nih.gov This inhibition leads to a decrease in intracellular cAMP concentrations. The process begins with methadone binding to the µ-opioid receptor, which causes a conformational change in the receptor. This change facilitates the activation of an associated inhibitory G protein (Gi/o). The activated Gi/o protein then dissociates into its α and βγ subunits. The α subunit directly inhibits adenylyl cyclase, thereby reducing cAMP production. nih.gov

Studies have demonstrated that co-administration of methadone can block morphine-induced inhibition of adenylyl cyclase and inhibit morphine-enhanced cAMP formation. nih.gov Furthermore, chronic exposure to methadone can lead to a desensitization of the delta-opioid receptor by uncoupling the receptor from its associated G protein, which in turn antagonizes the adaptive sensitization and subsequent overshoot of adenylyl cyclase activity often seen with chronic morphine treatment. nih.gov This uncoupling mechanism is a key aspect of methadone's ability to modulate cAMP levels and contributes to its clinical efficacy.

While acute administration of methadone leads to a reduction in cAMP levels, prolonged exposure can result in a compensatory upregulation of the cAMP signaling pathway. This adaptive response is a hallmark of opioid tolerance and dependence.

Table 1: Modulation of cAMP Signaling by this compound

Molecular TargetMethadone's ActionConsequence on cAMP Pathway
µ-opioid receptorFull AgonistActivation of inhibitory G protein (Gi/o)
Adenylyl CyclaseInhibitionDecreased synthesis of cAMP
Delta-opioid receptorDesensitization (uncoupling from G protein)Antagonism of adenylate cyclase overshoot

Gene Expression Modulation (e.g., Viral Restriction Factors, microRNAs)

This compound has been shown to modulate the expression of various genes, including those involved in the innate immune response to viral infections, such as viral restriction factors and microRNAs (miRNAs).

Viral Restriction Factors

Research indicates that methadone can suppress the expression of key viral restriction factors, potentially impacting the host's ability to control certain viral infections. Specifically, studies have shown that methadone treatment can reduce the expression of interferons (IFNs), which are critical cytokines in the antiviral response. This reduction in IFN expression subsequently leads to the downregulation of several interferon-stimulated genes (ISGs) that have anti-HIV activity.

For instance, methadone has been observed to inhibit the production of Apolipoprotein B mRNA Editing Enzyme Catalytic Subunit 3G (APOBEC3G) and APOBEC3F, which are potent antiretroviral proteins that introduce mutations into viral DNA. Additionally, the expression of Myxovirus resistance protein B (MxB), another crucial anti-HIV restriction factor, has also been found to be inhibited by methadone. This suppression of viral restriction factors may contribute to an environment that is more permissive for HIV infection and replication in certain cell types.

microRNAs

Methadone also influences the expression of microRNAs (miRNAs), which are small non-coding RNA molecules that play a significant role in post-transcriptional gene regulation. Several studies have identified specific miRNAs whose expression is altered by methadone.

In the context of HIV, methadone has been shown to decrease the levels of several anti-HIV miRNAs. These include miRNA-28, miRNA-125b, miRNA-150, and miRNA-155. These miRNAs are known to target and inhibit the translation of cellular factors that are required for viral replication. Therefore, by reducing the expression of these protective miRNAs, methadone may indirectly facilitate viral replication.

The modulation of both viral restriction factors and miRNAs by methadone highlights its complex interactions with the host's cellular machinery and its potential to influence the course of viral diseases.

Table 2: this compound's Effect on Gene Expression

Gene CategorySpecific Genes/miRNAs AffectedEffect of Methadone
Viral Restriction Factors Interferons (IFN-β, IFN-λ2)Inhibition of expression
APOBEC3G, APOBEC3FInhibition of expression
Myxovirus resistance protein B (MxB)Inhibition of expression
microRNAs miRNA-28Reduction in expression
miRNA-125bReduction in expression
miRNA-150Reduction in expression
miRNA-155Reduction in expression

Structure Activity Relationship Sar Investigations

Contribution of the Diphenylpropylamine Core

The foundational scaffold of methadone is the diphenylpropylamine structure. scite.aidrugbank.com This core arrangement, consisting of two phenyl rings and a propyl chain with a terminal amine group, is a recurring motif in many synthetic opioids. Unlike rigid opioids such as morphine, methadone's acyclic nature provides significant conformational flexibility. scite.ai This flexibility allows the molecule to adopt a specific three-dimensional orientation that is conducive to binding with the µ-opioid receptor. The diphenylpropylamine core positions the essential aromatic rings and the basic nitrogen atom in a spatial arrangement that mimics the critical pharmacophoric elements of more rigid opiates.

Significance of the Asymmetric Carbon Center and Stereoisomers

Methadone possesses a single chiral carbon atom, resulting in the existence of two enantiomers (stereoisomers): (R)-(-)-methadone and (S)-(+)-methadone. nih.gov The compound is typically administered as a racemic mixture, meaning it contains equal amounts of both isomers. washington.edu However, the two enantiomers have distinct pharmacological profiles.

The analgesic effects of methadone are primarily attributed to the (R)-enantiomer, also known as l-methadone. nih.gov This isomer demonstrates a significantly higher affinity for the µ-opioid receptor, acting as a potent agonist. nih.gov In contrast, the (S)-enantiomer, or d-methadone, has weak opioid activity. Its primary mechanism of action involves functioning as an N-methyl-D-aspartate (NMDA) receptor antagonist. nih.govnih.gov This NMDA antagonism contributes to methadone's effectiveness in treating neuropathic pain and preventing the development of tolerance to opioids. nih.gov The stereoselective metabolism of these isomers, with different cytochrome P450 (CYP) enzymes responsible for their breakdown, further influences their clinical effects. washington.edu

Table 1: Pharmacological Properties of Methadone Enantiomers

EnantiomerCommon NamePrimary Mechanism of ActionKey Pharmacological Effect
(R)-(-)-methadonel-methadoneµ-opioid receptor agonist nih.govAnalgesia nih.gov
(S)-(+)-methadoned-methadoneNMDA receptor antagonist nih.govnih.govAttenuation of opioid tolerance nih.gov

Role of Basic Nitrogen and Aromatic Rings

The tertiary amine (basic nitrogen) and the two phenyl (aromatic) rings are indispensable for methadone's activity. The nitrogen atom, which is protonated at physiological pH, is a crucial interaction point with the opioid receptor, likely forming an ionic bond with an anionic residue in the receptor's binding pocket.

A key hypothesis in methadone's SAR is the formation of a "virtual heterocyclic ring." nih.govresearchgate.net Although methadone lacks the rigid piperidine (B6355638) ring found in morphine, it is proposed that the molecule can fold upon itself. nih.gov In this conformation, an intramolecular hydrogen bond forms between the enol tautomer of the ketone group and the protonated tertiary nitrogen. scite.ainih.gov This interaction creates a transient, seven-membered ring structure that is believed to mimic the piperidine ring of morphine, allowing it to fit into the opioid receptor in a similar manner. scite.ainih.gov The two aromatic rings are also critical for binding, engaging in van der Waals and hydrophobic interactions with the receptor. researchgate.net

Influence of the Aliphatic Side Chain

The aliphatic side chain, which includes the ethyl ketone group, plays a significant role in the molecule's activity and metabolism. The carbonyl oxygen of the ketone is essential for the proposed intramolecular hydrogen bonding that forms the "virtual ring" conformation necessary for receptor binding. nih.gov

Metabolic modifications to this side chain can significantly alter the compound's profile. For instance, the reduction of the ketone group leads to the formation of metabolites known as methadols. nih.gov Furthermore, N-demethylation at the tertiary amine, followed by cyclization involving the side chain, produces the primary metabolite, 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (B1234617) (EDDP). nih.govnih.gov The specific length and structure of this side chain are optimized for potent activity, as alterations can affect both receptor affinity and metabolic stability.

Steric Factors and Conformational Specificity

Due to its acyclic nature, methadone is a highly flexible molecule capable of adopting numerous conformations. However, only a specific subset of these conformations is active at the opioid receptor. nih.gov Steric factors, which relate to the three-dimensional arrangement of atoms, play a critical role in determining which conformation is favored and how effectively it can bind.

Research suggests that one of the pharmacologically active conformations of diphenylpropylamine analgesics like methadone involves an antiperiplanar-like arrangement of the diphenyl-ketone portion and the protonated amine group. nih.gov Molecular dynamics simulations have shown that methadone stabilizes a unique active conformation of the µ-opioid receptor, distinct from that stabilized by classic opioids like morphine. nih.gov This conformational specificity may contribute to methadone's unique pharmacological properties. Studies on diastereomers, such as 5-methylmethadone, have further highlighted the importance of conformational factors, showing that subtle changes in stereochemistry can lead to dramatic differences in analgesic potency, with one isomer being highly active while another is completely inactive. nih.gov This underscores that the precise three-dimensional shape of the molecule is a key determinant of its biological function. nih.govnih.gov

Table 2: Mentioned Chemical Compounds

Metabolism and Biotransformation Studies in Vitro and Preclinical Models

Hepatic N-Demethylation as the Primary Metabolic Route

The principal metabolic pathway for methadone is hepatic N-demethylation. mdpi.complos.org This process, catalyzed by cytochrome P450 (CYP) enzymes, involves the removal of a methyl group from the nitrogen atom of the methadone molecule. mdpi.comresearchgate.net This initial step leads to the formation of an unstable intermediate, normethadone, which then spontaneously cyclizes to form the main, inactive metabolite, 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (B1234617) (EDDP). mdpi.complos.orgresearchgate.net The conversion to EDDP is the major route of systemic clearance for methadone. plos.org Studies using human liver microsomes have consistently demonstrated that N-demethylation is the predominant metabolic reaction. nih.gov

Cytochrome P450 Enzyme Isoform Specificity

Multiple cytochrome P450 isoforms are involved in the N-demethylation of methadone, with considerable interindividual variability in their relative contributions. oup.complos.org This variability is a key factor in the wide range of methadone pharmacokinetics observed in different individuals. scienceopen.com

In vitro studies have identified CYP3A4, CYP2B6, and CYP2C19 as the main enzymes responsible for methadone metabolism, while CYP2C9 and CYP2D6 play a lesser role. oup.comnih.gov Initially, CYP3A4 was considered the primary enzyme involved in methadone N-demethylation. researchgate.netscienceopen.com It is a high-capacity, low-affinity enzyme for this reaction. nih.gov However, subsequent research has highlighted the crucial, and often predominant, role of CYP2B6, particularly at clinically relevant concentrations. mdpi.comnih.gov Studies have shown that CYP2B6 can metabolize methadone more avidly than CYP3A4. nih.gov CYP2C19 also contributes to methadone metabolism, and at higher concentrations, CYP2C9 and CYP2D6 can generate small amounts of EDDP. nih.gov The relative importance of these isoforms in an individual's liver is dependent on their level of expression. nih.gov

Relative Contribution of CYP450 Isoforms to Methadone Metabolism (In Vitro)
CYP IsoformRelative ContributionNotes
CYP2B6MajorConsidered a principal determinant of clinical methadone elimination. mdpi.com Possesses the highest Vmax/Km for EDDP formation in some studies. nih.gov
CYP3A4MajorInitially thought to be the main enzyme; acts as a low-affinity, high-capacity enzyme. researchgate.netnih.gov
CYP2C19ModerateContributes to metabolism, with some studies showing activity comparable to CYP3A4 at certain concentrations. nih.govnih.gov
CYP2C9MinorGenerates small but measurable quantities of EDDP, primarily at higher methadone concentrations. nih.gov
CYP2D6MinorContributes to a smaller extent compared to CYP3A4, CYP2B6, and CYP2C19. scienceopen.com

Methadone is administered as a racemic mixture of (R)- and (S)-methadone, with the (R)-enantiomer being responsible for the majority of the opioid activity. nih.gov The metabolism of methadone is stereoselective, meaning that different CYP isoforms preferentially metabolize one enantiomer over the other. nih.gov

CYP2B6 preferentially metabolizes (S)-methadone. scienceopen.comnih.gov

CYP2C19 shows the reverse preference, metabolizing (R)-methadone more readily. nih.gov

CYP3A4 generally metabolizes both enantiomers at equivalent rates, showing little to no stereoselectivity in N-demethylation. nih.govnih.gov

CYP2D6 primarily metabolizes (S)-methadone.

CYP2C8 preferentially metabolizes (R)-methadone.

This enantioselective metabolism by different CYP isoforms is a key determinant of the plasma (R)/(S)-methadone concentration ratio observed in patients. nih.gov

Enantioselective Preferences of Major CYP Isoforms in Methadone Metabolism
CYP IsoformPreferred EnantiomerReference
CYP2B6(S)-methadone scienceopen.comnih.gov
CYP2C19(R)-methadone nih.gov
CYP3A4No significant preference nih.govnih.gov
CYP2D6(S)-methadone
CYP2C8(R)-methadone

Genetic variability in the genes encoding CYP450 enzymes significantly contributes to the wide interindividual differences in methadone metabolism and clearance. scienceopen.com Polymorphisms can lead to enzymes with increased, decreased, or absent activity, thereby altering drug metabolism.

CYP2B6: This gene is highly polymorphic. The CYP2B66 allele, for instance, is associated with decreased enzyme activity, leading to reduced methadone metabolism and clearance, particularly of (S)-methadone. plos.org Individuals carrying the *CYP2B66/6 genotype have been shown to have significantly lower clearance of methadone compared to those with the wild-type CYP2B61/1 genotype. Conversely, the CYP2B6*4 allele has been linked to increased methadone metabolism.

CYP3A4: While CYP3A4 is involved in the metabolism of numerous drugs, genetic polymorphisms in this enzyme may also play a role in methadone disposition. scienceopen.com Some studies have suggested an association between certain CYP3A4 single nucleotide polymorphisms (SNPs), such as rs2242480 and rs2740574, and a poor metabolizer phenotype, potentially increasing the risk of toxicity.

Metabolite Identification and Characterization (e.g., 2-Ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (EDDP))

The primary and most well-characterized metabolite of methadone is 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (EDDP). researchgate.net As previously mentioned, EDDP is formed through the N-demethylation of methadone and subsequent spontaneous cyclization of the normethadone intermediate. mdpi.comresearchgate.net EDDP is considered pharmacologically inactive and its formation represents the main pathway for methadone's elimination. mdpi.complos.org The ratio of metabolite (EDDP) to parent drug (methadone) in plasma or urine is often used as an indicator of metabolic activity. mdpi.com Further N-demethylation of EDDP can occur, leading to a secondary metabolite, 2-ethyl-5-methyl-3,3-diphenyl-1-pyrroline (B1242841) (EMDP).

Drug Transporter Interactions (e.g., ABCB1)

In addition to enzymatic metabolism, the disposition of methadone is influenced by drug transporters. The ATP-binding cassette (ABC) transporter ABCB1, also known as P-glycoprotein (P-gp), plays a significant role. oup.comnih.gov P-gp is an efflux transporter found in various tissues with barrier functions, including the intestines and the blood-brain barrier. researchgate.netnih.gov

In vitro and preclinical studies have demonstrated that methadone is both a substrate and an inhibitor of P-gp. researchgate.netoup.com As a substrate, methadone is actively transported out of cells by P-gp, which can limit its absorption and penetration into the brain. mdpi.com In vivo studies in P-gp knockout mice showed a 3.5-fold increase in the brain-to-plasma ratio of methadone compared to wild-type mice, confirming that P-gp actively restricts methadone's entry into the central nervous system. The transport of methadone by P-gp appears to have weak stereoselectivity, with some evidence suggesting a slight preference for the (S)-enantiomer. scienceopen.comnih.gov

Furthermore, methadone can inhibit the function of P-gp, which may lead to drug-drug interactions when co-administered with other P-gp substrates. mdpi.comresearchgate.net Genetic polymorphisms in the ABCB1 gene can also affect P-gp function and have been associated with variability in methadone disposition and dose requirements. researchgate.netnih.gov

Renal Elimination Mechanisms and pH Sensitivity

Methadone, a weak base, is excreted in the urine as both unchanged drug and its inactive metabolites. drugbank.com The extent of renal elimination of the parent compound is highly dependent on the pH of the urine. nih.govnih.gov Acidic urine enhances the renal clearance of methadone, while alkaline urine decreases it. nih.govyoutube.com This phenomenon is attributed to the principles of ion trapping. In an acidic environment, methadone, being a weak base, becomes more ionized. This ionization reduces its lipid solubility, thereby hindering its reabsorption from the renal tubules back into the bloodstream and promoting its excretion in the urine.

One study highlighted that with a urinary pH below 6, the renal clearance of methadone is significantly enhanced. nih.gov Conversely, at a urinary pH above 6, renal excretion is considerably reduced. youtube.com Research has indicated that at a low urinary pH, there can be a nearly three-fold increase in the renal clearance of methadone. nih.gov

The primary metabolites of methadone, 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (EDDP) and 2-ethyl-5-methyl-3,3-diphenyl-1-pyrroline (EMDP), are also eliminated renally. drugbank.com The formation of these inactive metabolites occurs primarily in the liver through the action of cytochrome P450 enzymes. drugbank.com

Preclinical models have demonstrated that up to 40% of a methadone dose can be eliminated by the kidneys, with the exact percentage being contingent on urinary pH. nih.gov While methadone is also eliminated through feces, the renal route remains a crucial and variable component of its pharmacokinetics. uspharmacist.commypcnow.org

Table 1: Effect of Urinary pH on Methadone Renal Clearance

Below is an interactive table summarizing the relationship between urinary pH and the renal clearance of methadone based on available research findings.

Urinary pH LevelEffect on Methadone Renal ClearancePercentage of Unchanged Methadone Excreted
< 6Significantly EnhancedUp to 30%
> 6Markedly ReducedApproximately 4%

Table 2: Overview of Methadone Elimination Pathways

This table provides a summary of the primary routes of methadone elimination from the body.

Elimination PathwayDescriptionKey Factors
Renal Excretion Elimination of unchanged methadone and its metabolites via the kidneys.Highly dependent on urinary pH.
Hepatic Metabolism Biotransformation in the liver to inactive metabolites (EDDP, EMDP).Mediated by CYP450 enzymes (primarily CYP3A4, CYP2B6, CYP2C19). drugbank.com
Fecal Elimination Excretion through feces.A significant route of elimination. uspharmacist.com

Preclinical Pharmacological Modeling and Cellular Research

In Vitro Cellular Models for Mechanistic Studies

In vitro models provide a foundational understanding of the cellular and molecular mechanisms through which methadone hydrobromide exerts its effects. These studies, conducted on isolated cells and tissues, allow for controlled investigation into the compound's direct interactions with biological systems.

The antineoplastic potential of methadone has been a subject of growing interest, with research focusing on its effects on various cancer cell lines. Laboratory studies have demonstrated that methadone can induce cell death and inhibit proliferation in hematologic and solid tumor cell lines. nih.govnih.gov

In leukemia, particularly lymphoblastic and human myeloid leukemia cell lines, methadone has shown efficacy comparable to standard chemotherapies. nih.gov Notably, it has demonstrated the ability to kill leukemia cells that are resistant to multiple chemotherapy agents and radiation. nih.govnih.gov One of the proposed mechanisms involves the activation of apoptosis pathways. nih.gov For instance, in HL-60 myeloid leukemia cells, methadone was found to overcome resistance to doxorubicin. nih.gov Further studies on acute lymphoblastic leukemia cells indicated that methadone could enhance the apoptotic effects of doxorubicin by increasing the cellular uptake of the chemotherapy drug. nih.gov

Research on human lung cancer cells has also revealed significant growth-inhibitory effects of methadone at nanomolar concentrations. avma.org These effects, which include changes in cell morphology and viability, appear to be mediated by a nonconventional type of opioid binding site, distinct from those found in the brain. avma.org This interaction leads to a decrease in cyclic AMP (cAMP) levels within the lung cancer cells. avma.org

Summary of Methadone's Effects on Cancer Cell Lines
Cancer TypeCell Line ExamplesObserved EffectsPotential Mechanisms
LeukemiaLymphoblastic Leukemia T-cell lines, Human Myeloid Leukemia cell lines (e.g., HL-60)Induces apoptosis, kills treatment-resistant cells, enhances doxorubicin efficacy. nih.govnih.govnih.govActivation of apoptosis pathways, increased cellular uptake of chemotherapeutic agents. nih.gov
Lung CancerHuman Lung Cancer cell linesInhibits in vitro and in vivo growth, alters cell morphology and viability. avma.orgInteraction with nonconventional opioid binding sites, decrease in cAMP levels. avma.org

Methadone has been shown to exert immunomodulatory effects, altering the function of various immune cells. These effects are complex and can involve both suppression and activation depending on the cell type and context.

Studies have indicated that methadone can have suppressive effects on the functions of Natural Killer (NK) cells and human T lymphocytes. consensus.app For T lymphocytes, which are central to cellular immunity, some opioids can induce the production of interleukin-4 (IL-4). researchgate.net Methadone, in particular, has been reported to induce a remarkable production of IL-4 on human T lymphocytes. researchgate.net However, it also affects the normal function of T lymphocytes and monocytes. nih.gov

In the context of macrophages and microglia (the primary immune cells of the central nervous system), methadone has been shown to enhance HIV infection in these cells in vitro. consensus.app Furthermore, in primary cultures of rat microglia, methadone treatment promoted proinflammatory activation. webmd.comnih.gov

Research on murine bone-marrow-derived mast cells (BMMCs) has revealed that methadone can induce a form of cell death known as ETosis, where the cell expels extracellular DNA traps. researchgate.net This process was found to be dependent on the production of reactive oxygen species (ROS) and an increase in intracellular calcium. researchgate.net The mechanism requires the co-activation of both μ-opioid and Toll-like-4 (TLR-4) receptors, suggesting a novel crosstalk pathway between these two receptor types on mast cells. researchgate.net

Impact of Methadone on Various Immune Cell Types
Immune Cell TypeObserved EffectsKey Findings
T LymphocytesSuppressive effects on function, induction of IL-4 production. consensus.appresearchgate.netMethadone can modulate T-cell activity and cytokine secretion. researchgate.net
Natural Killer (NK) CellsSuppressive effects on function. consensus.appMethadone may inhibit the cytotoxic activity of NK cells.
Macrophages / MicrogliaEnhanced HIV infection, proinflammatory activation. consensus.appwebmd.comnih.govMethadone can promote a proinflammatory state and may increase susceptibility to certain viral infections in these cells. consensus.app
Bone-Marrow-Derived Mast Cells (BMMCs)Induction of cell death via ETosis. researchgate.netRequires co-activation of μ-opioid and TLR-4 receptors, dependent on ROS production and intracellular calcium increase. researchgate.net

In vitro studies using primary cell cultures and organoids have been instrumental in elucidating the direct effects of methadone on central nervous system cells. Chronic exposure of rat primary cortical neurons to methadone has been shown to increase the levels of cleaved caspase-3, indicating a rise in neuronal apoptosis. webmd.combohrium.com This exposure also leads to a reduction in synaptic density. webmd.comnih.gov

Beyond neurons, methadone impacts glial cells. In primary cultures of rat oligodendrocytes, it led to increased apoptosis and a reduction in the cells' myelinating capacity. webmd.combohrium.com It also promoted the proinflammatory activation of microglia and astrocytes. webmd.comnih.gov

Human cortical organoids, a three-dimensional model that mimics early human brain development, have been used to study the long-term effects of methadone exposure. researchgate.net This research has shown that methadone can suppress neuronal function and maturation in this model system, providing insights into its potential neurodevelopmental impact. researchgate.net

In Vivo Animal Models for Pharmacological Mechanisms

Animal models are crucial for understanding the integrated physiological effects of this compound, particularly its analgesic properties and the development of tolerance.

In both mouse and rat models, systemically administered methadone produces potent antinociception, with a potency comparable to morphine when given subcutaneously. researchgate.net However, a key difference emerges when the drugs are administered centrally. The antinociceptive dose-response to methadone is significantly shifted to the right (requiring higher doses) compared to morphine when administered intrathecally or intracerebroventricularly. researchgate.net This suggests that the analgesic mechanism for methadone may differ from that of morphine and could involve a more significant role for peripheral opioid receptors. researchgate.net

Studies in cats have also characterized the antinociceptive effects of methadone, noting that these effects were detected within 10 minutes of intravenous administration. In a mouse model of cancer-related pain, the co-administration of methadone with another analgesic compound was shown to synergistically reverse mechanical hypersensitivity.

A significant characteristic of methadone observed in animal models is the slower development of tolerance to its analgesic effects compared to morphine. In a rat model of neuropathic pain, chronic administration of morphine for 14 days led to an almost complete loss of its anti-allodynic effect, whereas methadone still retained partial efficacy after 21 days of chronic treatment.

Immunomodulatory Effects in Disease Contexts (e.g., HIV infection)

Research into the pharmacological effects of methadone has extended to its influence on the immune system, particularly in the context of Human Immunodeficiency Virus (HIV) infection. Opiate abuse has been considered a potential cofactor in the immunopathogenesis of Acquired Immunodeficiency Syndrome (AIDS). nih.gov Studies have investigated whether methadone, a synthetic opioid widely used for opioid dependence treatment, affects HIV infection of human immune cells.

In vitro studies have demonstrated that methadone can enhance HIV infection in various immune cells, including human fetal microglia and blood monocyte-derived macrophages. nih.govnatap.orgsciencedaily.com This enhancement is linked to the upregulation of CCR5 expression, a primary coreceptor for macrophage-tropic HIV entry. nih.govmdpi.com Furthermore, in cultures of latently infected peripheral blood mononuclear cells (PBMCs) from individuals with HIV, methadone has been shown to increase viral activation and replication. nih.gov These findings suggest that methadone may act as a cofactor in the immunopathogenesis of HIV infection. nih.gov

The mechanisms behind methadone's influence on HIV infection in immune cells are multifaceted. One proposed mechanism involves the inhibition of endogenous β-chemokines and the enhanced expression of the CCR5 receptor on macrophages. nih.gov The effects of methadone on HIV infection in these cells appear to be mediated through opioid receptors, as the opioid antagonist naltrexone can block these effects. nih.govfrontiersin.org

Further research has indicated that methadone treatment in macrophages can lead to a reduction in the expression of interferons (IFN-β and IFN-λ2) and interferon-stimulated anti-HIV genes such as APOBEC3F/G and MxB. frontiersin.orgnih.gov Additionally, methadone-treated macrophages have exhibited lower levels of several anti-HIV microRNAs, including miRNA-28, miR-125b, miR-150, and miR-155. nih.gov

Observational studies have also explored the immunological parameters in individuals with and without HIV who use methadone. Some findings suggest that methadone treatment is associated with a lower CD4 cell percentage and a lower CD4/CD8 cell ratio, along with a higher absolute count and percentage of CD8 cells, irrespective of HIV serostatus. nih.govnih.gov In HIV-infected individuals on antiretroviral therapy, methadone use has been associated with increased markers of immune activation and inflammation, such as soluble CD14 (sCD14). researchgate.net

The following table summarizes key research findings on the immunomodulatory effects of methadone in the context of HIV infection:

Research FindingAffected Immune Cells/ComponentsObserved EffectReference
Enhanced HIV InfectionHuman Fetal Microglia, Monocyte-Derived MacrophagesSignificant enhancement of HIV replication. nih.govnatap.orgsciencedaily.com nih.govnatap.orgsciencedaily.com
Upregulation of CCR5Monocyte-Derived MacrophagesIncreased expression of the primary coreceptor for macrophage-tropic HIV. nih.govmdpi.com nih.govmdpi.com
Viral Activation in Latent CellsPeripheral Blood Mononuclear Cells (PBMCs) from HIV-infected patientsEnhanced activation and replication of latent HIV. nih.gov nih.gov
Altered T-Cell RatiosT-lymphocytesLower CD4 cell percentage and CD4/CD8 ratio; higher CD8 absolute count and percentage. nih.govnih.gov nih.govnih.gov
Reduced Antiviral FactorsMacrophagesDecreased expression of interferons (IFN-β, IFN-λ2) and anti-HIV genes (APOBEC3F/G, MxB). frontiersin.orgnih.gov frontiersin.orgnih.gov
Decreased Anti-HIV MicroRNAsMacrophagesLower levels of miRNA-28, miR-125b, miR-150, and miR-155. nih.gov nih.gov
Increased Immune Activation-Increased levels of soluble CD14 (sCD14) in ART-treated individuals. researchgate.net researchgate.net

Advanced Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. High-resolution NMR studies are essential for confirming the identity and structure of the methadone molecule. nih.gov

In a typical ¹H-NMR spectrum of the protonated methadone cation (as found in its hydrobromide or hydrochloride salt) dissolved in a deuterated solvent like chloroform-d, distinct signals corresponding to the different proton environments can be observed. researchgate.net A singlet peak observed at a high chemical shift (e.g., around 12.00 ppm) is indicative of the proton on the tertiary amine, confirming its protonation in the salt form. researchgate.net The aromatic protons of the two phenyl groups typically appear as a complex multiplet in the range of 7.19 to 7.48 ppm. researchgate.net Other key signals include those for the methyl groups and the protons of the heptanone chain, which appear at characteristic chemical shifts in the upfield region of the spectrum. researchgate.net

While specific data for methadone hydrobromide is not prevalent in readily available literature, the spectral data for methadone hydrochloride is directly comparable for the organic cation.

Table 1: Representative ¹H-NMR Chemical Shifts for Methadone Hydrochloride in Chloroform-d researchgate.net

Proton Environment Chemical Shift (δ) ppm Multiplicity
Amine Proton (-NH⁺-) 12.00 Singlet
Aromatic Protons 7.48–7.35 Multiplet
Aromatic Protons 7.25–7.19 Multiplet
Methine Proton (-CH-) 3.09 Quartet
Methylene Proton (-CH₂-) 3.02 Doublet
N-Methyl Protons (-N(CH₃)₂) 2.79, 2.68 Doublets
Methylene Proton (-CH₂-) 2.45 Doublet of Quartets
Methylene Protons (-CH₂-) 2.26–2.14 Multiplet
Ethyl Group Methyl (-CH₃) 0.86 Triplet
Methine Group Methyl (-CH₃) 0.73 Doublet

Mass Spectrometry (MS) Techniques (e.g., HRMS)

Mass spectrometry (MS) is a powerful analytical technique used for determining the molecular weight and elemental composition of a compound. nih.gov When coupled with chromatographic techniques (LC-MS/MS), it provides exceptional sensitivity and selectivity for both identification and quantification. nih.govnih.gov High-Resolution Mass Spectrometry (HRMS) offers highly accurate mass measurements, further aiding in structure confirmation.

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses, methadone is typically ionized using electrospray ionization (ESI) in the positive ion mode. nih.gov The protonated molecule [M+H]⁺ is selected in the first mass analyzer and then subjected to collision-induced dissociation to generate characteristic product ions. unil.ch The monitoring of specific precursor-to-product ion transitions, known as Multiple Reaction Monitoring (MRM), ensures high selectivity and sensitivity for quantification. nih.govunil.ch

Table 2: Example of LC-MS/MS Parameters for Methadone Analysis nih.govunil.ch

Parameter Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) 310.2
Product Ion (Quantifier) (m/z) 265.1
Product Ion (Qualifier) (m/z) 105, 77
Cone Voltage 25 V
Collision Energy 15 eV (for 265.1 m/z), 29 eV (for 105 m/z), 48 eV (for 77 m/z)

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. libretexts.org The IR spectrum of this compound exhibits characteristic absorption bands that confirm its key structural features.

The spectrum will prominently feature a strong absorption band for the carbonyl (C=O) group of the ketone, typically appearing around 1715 cm⁻¹. pressbooks.pub The aromatic rings give rise to C=C stretching vibrations in the 1600-1400 cm⁻¹ region and C-H stretching vibrations just above 3000 cm⁻¹. vscht.cz Aliphatic C-H stretching from the heptanone chain and methyl groups are observed in the 3000–2850 cm⁻¹ range. libretexts.org Due to the presence of the protonated tertiary amine in the hydrobromide salt, a broad absorption band corresponding to the N⁺-H stretch can be expected, often overlapping with the C-H stretching region.

Table 3: Characteristic Infrared Absorption Bands for Methadone libretexts.orgpressbooks.pubvscht.cz

Functional Group Vibration Type Approximate Wavenumber (cm⁻¹)
Protonated Amine N⁺-H Stretch Broad, ~2700-2250
Aromatic C-H C-H Stretch 3100-3000
Aliphatic C-H C-H Stretch 3000-2850
Ketone C=O Stretch ~1715
Aromatic C=C C=C Stretch 1600-1400

Chromatographic Separation Techniques

Chromatographic techniques are essential for separating methadone from other substances and for resolving its enantiomers.

Ultra-Performance Liquid Chromatography (UPLC) offers higher resolution, increased speed, and greater sensitivity compared to conventional HPLC. When coupled with an ultraviolet (UV) detector, UPLC-UV is a robust method for the quantification of methadone. mdpi.com The separation is typically achieved using a reversed-phase column where methadone is eluted with a mobile phase consisting of an organic solvent (like acetonitrile) and an aqueous buffer. nih.govnih.gov The UV detector is set to a wavelength where methadone exhibits strong absorbance, such as 254 nm. nih.govnih.gov

A validated HPLC-UV method demonstrated a retention time for methadone at 4.34 minutes using a Waters-XTerra™ RP18 column, a mobile phase of 55% acetonitrile (B52724) and 45% sodium phosphate (B84403) 25 mM (pH = 10), and a flow rate of 1.6 mL/min. nih.govnih.gov

Methadone is a chiral compound administered as a racemic mixture of (R)- and (S)-enantiomers. Chiral HPLC is employed to separate these enantiomers, which is crucial as they exhibit different pharmacological activities. nih.gov This separation is achieved using a chiral stationary phase (CSP), such as an alpha-glycoprotein (AGP) column. nih.govnih.gov

One method for the chiral analysis of methadone uses an AGP column with a mobile phase of 20mM acetic acid and isopropanol (B130326) (93:7, pH 7.4) at a flow rate of 0.9 mL/min, coupled with UV detection at 212 nm. nih.govnih.gov Such methods allow for the quantification of the individual l-methadone and d-methadone enantiomers. nih.gov

Table 4: Example Chromatographic Conditions for Methadone Analysis

Technique Column Mobile Phase Detection Retention Time
HPLC-UV nih.govnih.gov Waters-XTerra™ RP18 55% Acetonitrile / 45% Sodium Phosphate 25 mM (pH 10) UV at 254 nm 4.34 min
Chiral HPLC-UV nih.gov Chiral AGP Organic Solvent Extraction UV at 212 nm Not specified
Chiral LC-MS/MS nih.gov Alpha-glycoprotein (AGP) 20mM Acetic Acid: Isopropanol (93:7, pH 7.4) MS/MS Not specified

X-ray Diffraction (XRD) for Crystal Structure Analysis

X-ray Diffraction (XRD) is a definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. malvernpanalytical.com It provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. malvernpanalytical.com Analysis of single crystals of a methadone salt can unambiguously establish its stereochemistry and solid-state conformation.

While detailed crystal structure data for this compound is not widely published, studies on related salts and derivatives provide critical insights. For instance, X-ray crystallographic analysis of p-hydroxythis compound was used to verify its absolute configuration. psu.edu Similarly, the analysis of (-)-erythro-5-methylmethadone perchlorate (B79767) revealed its 5S,6S absolute configuration and its solid-state conformation. nih.gov Such studies show that the conformation of the methadone backbone can differ depending on the specific derivative, which has implications for its interaction with biological receptors. nih.gov Powder XRD (XRPD) is also used to characterize the crystalline state of methadone hydrochloride powder, confirming its anisotropic (crystalline) nature. researchgate.net

Table 5: Compound Names Mentioned in the Article

Compound Name
This compound
Methadone hydrochloride
(R)-methadone
(S)-methadone
l-methadone
d-methadone
p-hydroxythis compound
(-)-erythro-5-methylmethadone perchlorate
Chloroform-d
Acetonitrile
Isopropanol
Sodium phosphate

of this compound

The thermal characteristics of a pharmaceutical compound are critical for understanding its stability, purity, and physical behavior under varying temperature conditions. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable insights into these properties.

Thermal Analysis for Material Characterization

Thermal analysis of this compound is essential for its characterization. However, detailed research findings from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) specific to this compound are not extensively available in the public domain. The following sections summarize the available data and provide a comparative context with other forms of methadone where appropriate, while maintaining a primary focus on the hydrobromide salt.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC can be used to determine a substance's melting point, a key indicator of purity.

For this compound, a melting point range of 218-220°C has been reported. This distinct thermal event observed in a DSC thermogram would appear as an endothermic peak, signifying the absorption of heat as the substance transitions from a solid to a liquid state. The sharpness and the temperature range of this peak are indicative of the sample's purity.

Table 1: DSC Data for this compound

ParameterValue
Melting Point Range (°C)218 - 220

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to assess the thermal stability and composition of a material by observing weight loss at specific temperatures, which corresponds to decomposition, dehydration, or volatilization of components.

Specific TGA data, including onset of decomposition temperature and percentage weight loss at various stages for this compound, are not found in the reviewed scientific literature. Therefore, a detailed data table on the thermogravimetric profile of this compound cannot be provided at this time.

Computational and Theoretical Chemistry Approaches

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking and simulation are computational techniques used to predict the binding orientation and affinity of a ligand to its target receptor. For methadone, these studies have been crucial in elucidating its interaction with the µ-opioid receptor (MOR), its primary target.

Sub-millisecond adaptive-sampling molecular dynamics (MD) simulations have provided an atomic-level understanding of how methadone stabilizes a unique active conformation of the MOR. nih.gov Unlike classic opioids such as morphine, methadone is thought to induce a distinct receptor state, which may account for its unique pharmacological profile, including its efficacy in opioid maintenance therapy. nih.gov These simulations reveal specific interactions between methadone and key amino acid residues within the receptor's binding pocket.

Key interactions identified through these models include:

Hydrophobic and Aromatic Interactions : The two phenyl rings of methadone engage in significant hydrophobic and aromatic (pi-pi stacking) interactions with residues on transmembrane (TM) helices TM2, TM3, TM6, and TM7. nih.gov

Cationic Amine Interaction : A critical interaction for most amine-based opioids is the formation of an ionic bond or hydrogen bond between the protonated amine of the ligand and a negatively charged residue in the receptor, typically an aspartic acid (Asp) residue in TM3. nih.gov This interaction anchors the ligand in the binding pocket.

Specific Residue Contacts : The ethyl group of methadone points toward TM6, while the dimethylamino group is positioned between TM3 and TM7, leading to specific hydrophobic contacts. nih.gov

Research has also explored methadone's interaction with receptor heteromers. Studies on cells co-expressing mu- and delta-opioid receptors found that methadone was approximately 12-fold more potent at the mu-delta heteromer than at the MOR alone, suggesting that receptor dimerization plays a significant role in its pharmacology. researchgate.net

Transmembrane Helix (TM)Interacting ResidueType of Interaction
TM3Asp147Ionic/Hydrogen Bond with protonated amine
TM3Tyr148Hydrophobic
TM3Met151Hydrophobic
TM6Trp293Aromatic/Hydrophobic
TM6His297Hydrophobic
TM7Tyr326Hydrophobic

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that correlates the variation in the biological activity of a series of compounds with changes in their physicochemical properties. nih.gov For opioids, QSAR models are developed to predict analgesic potency, receptor affinity, or potential for abuse based on molecular descriptors. nih.govkcl.ac.uk

While specific QSAR studies focusing solely on methadone hydrobromide are not extensively detailed, the principles are widely applied to its analogs and other opioids. nih.govkcl.ac.uk These studies typically involve:

Descriptor Calculation : Quantifying molecular properties such as lipophilicity (e.g., LogP), electronic parameters (e.g., Hammett constants), and steric effects (e.g., Taft parameters). nih.gov

Model Building : Using statistical methods to build a mathematical model that links these descriptors to a biological endpoint (e.g., receptor binding affinity, IC50).

Model Validation : Testing the model's predictive power on a set of compounds not used in its creation.

For example, QSAR studies on other synthetic opioids have successfully correlated properties like the steric bulk of substituents with selectivity for dopamine transporters versus serotonin (B10506) transporters, which in turn predicts the abuse potential of the compounds. nih.gov In the context of methadone, QSAR could be used to predict how modifications to its diphenylpropylamine scaffold would affect its affinity for the µ-opioid receptor or its secondary activity as an NMDA receptor antagonist. depositolegale.it

Quantum Chemical Calculations of Molecular Conformation and Electronic Properties

Quantum chemical calculations offer a highly detailed view of a molecule's electronic structure and conformational possibilities, going beyond the classical mechanics used in most docking simulations. Early computational studies on methadone used these methods to investigate its three-dimensional shape.

A key hypothesis was that the flexible methadone molecule adopts a conformation in the body that structurally mimics the rigid, fused-ring structure of morphine, thereby allowing it to bind to the same receptor. However, quantum chemical calculations performed using the semi-empirical PCILO (Perturbative Configuration Interaction using Localized Orbitals) method challenged this idea. nih.govsemanticscholar.orgacs.org The studies found that while the lowest energy conformations of methadone exhibited some intramolecular bonding, the resulting molecular geometries were not significantly "morphine-like". nih.govsemanticscholar.org This suggests that the µ-opioid receptor has a remarkable ability to accommodate structurally diverse ligands.

Hypothesis / ModelComputational FindingMethodologyConclusion
Methadone mimics the rigid structure of morphine.Lowest energy conformations were not geometrically similar to morphine. nih.govacs.orgSemi-empirical quantum chemistry (PCILO). nih.govacs.orgMethadone's activity is not due to direct structural mimicry of morphine. nih.gov
Protonated vs. Non-protonated forms.Calculated energies were compared for various conformations (e.g., extended chain, crystal structure). nih.govsemanticscholar.orgPCILO calculations. nih.govsemanticscholar.orgLowest energy states showed intramolecular bonding but did not resemble morphine's fused ring system. nih.gov

These calculations are also used to determine electronic properties, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO). Such analyses can predict a molecule's reactivity and potential sites for metabolic attack.

Pharmacophore Modeling and Drug Design Strategies

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. Pharmacophore modeling for µ-opioid receptor agonists, based on ligands like methadone, typically identifies several key features:

A positively ionizable group (the tertiary amine) that interacts with a negative site on the receptor. nih.gov

One or more aromatic rings that engage in hydrophobic or pi-pi stacking interactions.

A hydrophobic center or group.

A specific 3D arrangement of these features.

This pharmacophoric model serves as a template for designing new molecules. Drug design strategies for methadone analogs often involve a rational, lead-optimization approach where different parts of the molecule are systematically modified to enhance a desired property or introduce a new one. depositolegale.it For instance, research into (S)-methadone (dextromethadone) as an NMDA receptor antagonist has involved creating virtual libraries of analogs by modifying its three main structural domains: the two aryl moieties, the ethyl ketone group, and the N,N-dimethylpropyl-2-amino group. depositolegale.it These virtual compounds are then screened in silico to predict their activity and guide synthetic efforts, saving significant time and resources. depositolegale.it By understanding the pharmacophore, chemists can design novel compounds with improved potency, selectivity, or a more desirable pharmacological profile.

Future Directions and Emerging Research Avenues

Elucidation of Unresolved Molecular and Cellular Mechanisms

Despite its long-standing clinical use, the complete picture of methadone's molecular and cellular effects remains partially unresolved. Future research is directed at several key areas to clarify its precise mechanisms of action and the cellular adaptations that occur with long-term exposure.

A primary area of investigation is the differential regulation of the µ-opioid receptor (MOR) by methadone compared to other opioids like morphine. Studies have shown that while both drugs are MOR agonists, they induce distinct patterns of receptor desensitization, internalization, and recycling. nih.gov Methadone is a more efficacious agonist that robustly promotes receptor desensitization and internalization, a process where the receptor is removed from the cell surface, temporarily attenuating its signaling. nih.govmdpi.com In contrast, morphine is less efficient at inducing these acute desensitization processes. nih.gov Research indicates that the G-protein receptor kinase (GRK) and β-arrestin system are central to these differences. For instance, recovery from desensitization after chronic morphine treatment is impaired in a β-arrestin-2-dependent manner, an effect not observed with chronic methadone treatment. nih.gov A deeper understanding of how methadone uniquely engages this regulatory machinery could explain its clinical efficacy and inform the development of novel therapeutics.

Beyond the receptor level, the downstream intracellular signaling pathways activated by methadone are not fully mapped. While its ability to inhibit adenylyl cyclase is a known component of opioid signaling, its impact on other pathways, such as the Mitogen-Activated Protein Kinase (MAPK) cascade, is an active area of research. uni.lunih.gov Furthermore, studies using human cortical organoids have revealed that chronic methadone exposure alters transcriptional programs associated with synapse formation, the extracellular matrix (ECM), and cilia. nih.govnih.gov These findings suggest that methadone's long-term effects may involve significant neuroplastic changes. Future work aims to dissect these complex signaling networks and transcriptional changes to understand their contribution to both the therapeutic effects and potential neurodevelopmental consequences of methadone exposure. nih.govnih.govnih.gov Additionally, the role of epigenetic modifications, such as changes in histone acetylation and DNA methylation in response to chronic methadone, is an emerging field that promises to explain the long-lasting alterations in gene expression and cellular function in the brain's reward circuitry. tandfonline.com

Development of Novel Methadone Analogues and Derivatives with Modulated Activities

The multifaceted pharmacology of methadone, particularly its dual action as a µ-opioid receptor (MOR) agonist and an N-methyl-D-aspartate (NMDA) receptor antagonist, has spurred interest in developing novel analogues with more refined activity profiles. drugbank.com The goal of this research is to separate the distinct pharmacological properties of methadone to create new compounds that could offer improved therapeutic windows, reduced side effects, or novel applications.

A significant research avenue is the development of derivatives that isolate methadone's NMDA receptor antagonism from its MOR agonism. The (S)-enantiomer of methadone is a more potent NMDA receptor antagonist, while the (R)-enantiomer is primarily responsible for MOR agonism. oup.com Building on this, research into dextromethadone (B1670355) ((d)-methadone or REL-1017), the d-stereoisomer, is focused on its potential as a rapid-acting antidepressant, leveraging its NMDA receptor blockade without the typical opioid-related effects. nih.gov Recent synthetic chemistry efforts have successfully produced enantiomerically pure metabolites of (R)- and (S)-methadone. nih.gov Pharmacological evaluation of these compounds revealed that certain N-demethylated metabolites of (R)-methadone maintain or even increase NMDA receptor antagonism while losing affinity for the MOR. nih.gov This provides a proof-of-concept that the beneficial NMDA-antagonizing properties can be chemically separated from opioid activity, paving the way for novel therapeutics for conditions like treatment-resistant depression.

Historic research has also explored modifications to the core methadone structure, such as the synthesis of N-allyl and N-(cyclopropylmethyl) analogues of its metabolites, acetylmethadol and methadol, in an effort to create compounds with narcotic antagonist properties. nih.gov While these specific analogues retained weak agonist activity, the underlying principle of modifying the N-substituent to modulate the activity spectrum from agonist to antagonist remains a valid strategy in medicinal chemistry. Future structure-activity relationship (SAR) studies will likely focus on creating biased agonists—ligands that preferentially activate specific downstream signaling pathways (e.g., G-protein signaling over β-arrestin pathways)—or on further refining the selectivity for NMDA receptor subtypes over opioid receptors. nih.govnih.gov Such compounds could potentially offer the analgesic or antidepressant benefits of methadone with a reduced liability for tolerance, dependence, and other opioid-associated side effects.

Refinement of Predictive Models for Pharmacological Responses

There is significant inter-individual variability in the response to methadone, driven by genetic factors, physiological differences, and drug-drug interactions. A major focus of future research is to develop and refine predictive models that can help personalize therapy, optimizing efficacy while minimizing risk. These models integrate data from pharmacogenomics, pharmacokinetics, and increasingly, machine learning.

Pharmacogenomics is a cornerstone of this effort. Research has identified numerous genetic variants that affect methadone's metabolism and its pharmacological targets. Polymorphisms in genes encoding Cytochrome P450 enzymes—primarily CYP2B6, but also CYP3A4, CYP2C19, and CYP2D6—are known to alter the rate at which methadone is metabolized, affecting its plasma concentrations. nih.govresearchgate.net Similarly, genetic variations in the µ-opioid receptor gene (OPRM1) and the drug transporter gene ABCB1 can influence both dose requirements and therapeutic response. nih.govplos.org Future research aims to move beyond single-gene analyses to create multigenetic models that can provide a more comprehensive prediction of a patient's metabolic phenotype and clinical response. nih.govnih.gov

Table 1: Key Genetic Factors Influencing Methadone Pharmacokinetics and Pharmacodynamics

Gene Function Effect of Genetic Variation on Methadone Therapy
CYP2B6 Primary metabolizing enzyme Polymorphisms are major determinants of clearance; "poor metabolizer" genotypes can lead to higher plasma concentrations. nih.gov
CYP3A4 Metabolizing enzyme Variants can be associated with decreased clearance of both R- and S-methadone. nih.gov
ABCB1 P-glycoprotein drug transporter Polymorphisms may influence methadone distribution and dose requirements. nih.gov
OPRM1 µ-opioid receptor The 118A>G variant has been associated with altered dose requirements and treatment response. nih.gov

| ANKK1–DRD2 | Dopamine receptor D2-related | Haplotypes have been linked to variations in required methadone maintenance doses. nih.gov |

Pharmacokinetic (PK) modeling is another critical tool. Physiologically-based pharmacokinetic (PBPK) models are being developed to simulate methadone disposition in specific populations, such as children or individuals with obesity, by incorporating physiological changes and genetic information. johnshopkins.edu These models can help predict the impact of various covariates (e.g., body weight, genetic phenotype, organ function) on drug concentrations, aiding in the development of more precise dosing guidelines. nih.govnih.gov Two-compartment mathematical models are also used to compare the kinetic profiles of methadone with other opioids, providing insights into its duration of action and elimination. mdpi.commanipal.edu

More recently, artificial intelligence and machine learning are being leveraged to analyze large datasets from electronic health records and insurance claims to predict opioid-related outcomes. nih.gov These models can identify patients at high risk for developing opioid use disorder or for continuing opioid use post-surgery by integrating dozens of predictive factors, including prescription history, diagnoses, and demographic information. wolterskluwer.comualberta.ca While still in development for specific application to methadone therapy, these data-driven approaches hold immense promise for creating robust, individualized risk-stratification tools that can guide clinical decision-making. nih.govispor.org

Exploration of Non-Canonical Biological Targets and Interactions

Emerging evidence has firmly established that the pharmacological profile of methadone hydrobromide extends beyond its classical activity at opioid receptors. A significant frontier in methadone research is the systematic exploration of these non-canonical biological targets. Understanding these interactions is crucial as they may contribute to both its unique therapeutic efficacy and some of its complex side effects.

The most well-characterized non-opioid target is the N-methyl-D-aspartate (NMDA) receptor . Methadone acts as a non-competitive antagonist at this receptor, a property that distinguishes it from many other opioids and is thought to contribute to its effectiveness in managing neuropathic pain and mitigating opioid tolerance. drugbank.comnih.gov Research has shown that the (S)-enantiomer, in particular, contributes to this activity. oup.com This NMDA antagonism is a key rationale for investigating methadone's potential antidepressant effects. nih.gov

Another critical area of investigation is methadone's interaction with the innate immune system, specifically via Toll-Like Receptor 4 (TLR4) . Multiple studies have demonstrated that methadone, independent of its opioid receptor activity, can activate TLR4 signaling. nih.govnih.gov This interaction may be responsible for some of methadone's pro-inflammatory effects and could play a role in side effects associated with chronic opioid use. tandfonline.comjneurosci.org Recent work has even shown that co-activation of µ-opioid receptors and TLR4 is required for methadone to induce specific types of cell death in immune cells like mast cells. nih.gov

Furthermore, methadone has been found to have complex interactions with neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs) . It acts as an agonist at the α7 nAChR subtype while simultaneously acting as a non-competitive antagonist at α4β2 and α3* nAChRs. nih.govhelsinki.fi This dual activity may have clinical implications, potentially explaining in part the observed interplay between methadone treatment and tobacco smoking. uni.ludrugbank.comresearchgate.net Finally, methadone is also known to inhibit the reuptake of the monoamine neurotransmitters serotonin (B10506) and norepinephrine (B1679862) , which likely contributes to its analgesic properties, especially in complex pain states. drugbank.comresearchgate.net

Table 2: Summary of Methadone's Activity at Non-Canonical Targets

Target Receptor / Transporter Type of Interaction Potential Clinical Implication
NMDA Receptor Non-competitive antagonist Analgesia for neuropathic pain, mitigation of opioid tolerance, potential antidepressant effects. drugbank.comnih.gov
Toll-Like Receptor 4 (TLR4) Agonist / Activator Pro-inflammatory effects, contribution to opioid-induced side effects. nih.govnih.gov
α7 nAChR Agonist May influence cognitive processes and nicotine (B1678760) dependence. nih.govhelsinki.fi
α4β2 & α3 nAChRs* Non-competitive antagonist May modulate nicotine's effects, relevant to smoking behaviors. nih.govhelsinki.fi
Serotonin Transporter (SERT) Inhibitor Contribution to analgesia. drugbank.comresearchgate.net

| Norepinephrine Transporter (NET) | Inhibitor | Contribution to analgesia. drugbank.comresearchgate.net |

Q & A

Q. How can computational modeling enhance the design of this compound analogs with reduced abuse liability?

  • Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to predict binding affinities at μ-opioid and NMDA receptors. Combine with quantitative structure-activity relationship (QSAR) models to optimize logP and polar surface area for reduced blood-brain barrier penetration. Validate predictions in vivo using conditioned place preference (CPP) assays .

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